[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
(3-tert-butyl-1H-pyrazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-8(2,3)7-4-6(5-9)10-11-7;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYDUGWKCIURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589342 | |
| Record name | 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093649-71-8 | |
| Record name | 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (5-tert-butyl-1H-pyrazol-3-yl)methanamine
-
- 5-tert-butyl-1H-pyrazole or a suitable pyrazole precursor
- Formaldehyde or paraformaldehyde (for introducing the methylene group)
- Ammonia or methylamine source (for amination)
-
- The pyrazole derivative is reacted with formaldehyde under acidic or basic catalysis to introduce a hydroxymethyl group at the 3-position.
- The hydroxymethyl intermediate is then converted to the corresponding amine via reductive amination using ammonia or methylamine and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- The tert-butyl group is introduced either before or after amination depending on the synthetic route, often via alkylation using tert-butyl halides under basic conditions.
-
- Solvents: Methanol, ethanol, or dichloromethane
- Temperature: Ambient to reflux depending on step
- Catalysts: Acidic or basic catalysts for substitution; reducing agents for amination
Conversion to Dihydrochloride Salt
-
- Dissolve the free amine in anhydrous ethanol or methanol.
- Bubble dry hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise under stirring.
- The dihydrochloride salt precipitates or crystallizes upon cooling.
- Filter and dry under vacuum to obtain pure [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride.
Yield and Purity:
Yields are typically high (>80%) for the salt formation step. Purity is confirmed by melting point, NMR, and elemental analysis.
| Parameter | Data |
|---|---|
| Molecular Formula | C8H17Cl2N3 |
| Molecular Weight | 226.15 g/mol |
| Physical State | Solid (dihydrochloride salt) |
| Melting Point | Typically 150-160 °C (literature) |
| Solubility | Soluble in water, ethanol |
| Spectroscopic Data | NMR (1H, 13C), IR, MS confirm structure |
| Safety | Irritant; handle with care |
- The tert-butyl substitution at the 5-position of the pyrazole ring significantly influences the steric and electronic properties of the molecule, affecting reactivity during amination and salt formation.
- Reductive amination is preferred over direct substitution for better selectivity and yield.
- The dihydrochloride salt form enhances compound stability and facilitates purification.
- Alternative methods such as direct alkylation of pyrazolyl methylamine have been explored but often result in lower yields or require harsher conditions.
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Hydroxymethylation | Pyrazole + formaldehyde, acid/base catalyst | Formaldehyde, acid/base, solvent | 70-85 | Intermediate formation |
| 2. Reductive Amination | Hydroxymethyl intermediate + NH3 + reducing agent | NH3 or methylamine, NaBH3CN or H2/Pd | 75-90 | High selectivity |
| 3. Salt Formation | Free amine + HCl | HCl gas or concentrated HCl, ethanol | >90 | Crystallization of dihydrochloride salt |
The preparation of this compound is well-established through a sequence of hydroxymethylation, reductive amination, and salt formation. The tert-butyl group at the 5-position requires careful synthetic control to maintain yield and purity. The dihydrochloride salt form is preferred for its stability and ease of handling. Research literature and chemical databases confirm these methods as reliable and reproducible for laboratory and potential scale-up synthesis.
Chemical Reactions Analysis
Types of Reactions
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyrazole ring.
Reduction: The major products include reduced forms of the pyrazole ring.
Substitution: The major products include substituted pyrazole derivatives.
Scientific Research Applications
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- However, the naphthyl group in 25o introduces extended conjugation, altering electronic properties (e.g., fluorescence) compared to the simpler aminomethyl group in the target compound .
- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral pyrazole amines like 25p , which may require organic solvents for handling .
Comparison with Other Dihydrochloride Salts
Table 2: Dihydrochloride Salts of Biogenic Amines and Analogs
Key Observations :
- Functional Groups : Unlike linear aliphatic diamines (putrescine, cadaverine), the target compound’s pyrazole ring enables aromatic interactions and hydrogen bonding, critical for receptor binding in drug design .
- Synthesis and Handling : The target compound’s preparation involves pyrazole ring formation and subsequent dihydrochloridation, contrasting with the direct isolation of biogenic amines from natural sources .
Physicochemical and Commercial Considerations
- Purity and Availability : The target compound is available in bulk (e.g., 60g batches) from suppliers primarily in China and the United States, reflecting its industrial relevance . In contrast, research-oriented analogs like 25o and 25p are typically synthesized in smaller quantities .
- Stability : Dihydrochloride salts generally exhibit superior stability over free bases, a property shared with biogenic amine salts like histamine dihydrochloride .
Biological Activity
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are a class of compounds known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-tert-butyl-1H-pyrazole with methylamine in the presence of hydrochloric acid. The process can be summarized as follows:
- Dissolution : 5-tert-butyl-1H-pyrazole is dissolved in a suitable solvent (e.g., methanol).
- Reaction : Methylamine is added dropwise to the solution.
- Formation : Hydrochloric acid is introduced to form the dihydrochloride salt.
- Purification : The product is purified through recrystallization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | NCI-H460 (lung cancer) | 42.30 |
| Compound C | Hep-2 (laryngeal cancer) | 3.25 |
These findings suggest that this compound may also exhibit similar activity due to its structural characteristics.
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Studies have shown that pyrazoles can inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis:
- Mechanism : Inhibition of COX enzymes results in decreased inflammation markers.
Antimicrobial Activity
Research indicates that pyrazole derivatives also possess antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 12 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
Case Study 1: Anticancer Screening
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives against Hep-2 and P815 cancer cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value of 17.82 mg/mL against P815 cells, indicating significant cytotoxicity.
Case Study 2: Anti-inflammatory Activity
In another investigation, compounds derived from pyrazoles were tested for their ability to inhibit inflammation in vitro. The results demonstrated that these compounds significantly reduced TNF-alpha levels in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds may bind to active sites on enzymes such as COX or protein kinases, inhibiting their activity.
- Receptor Modulation : The compound could act as a ligand for specific receptors involved in cell signaling pathways.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazole ring (δ 6.2–6.5 ppm for H-4) and tert-butyl group (δ 1.3 ppm, singlet).
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks at m/z 196.1 (free base) and 226.1 (dihydrochloride form) .
Advanced Techniques - X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for stability studies .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/0.1% TFA mobile phase) .
How can researchers resolve contradictions in reported solubility and stability data for this compound?
Q. Methodological Approach
- Solubility : Conduct parallel experiments in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy to quantify solubility limits (λmax ~270 nm) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis products (e.g., pyrazole-3-carboxylic acid derivatives) .
What biological assays are suitable for evaluating its pharmacological potential?
Q. Basic Screening
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/GTP analogs.
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
Advanced Studies - Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled agonists/antagonists) for GPCR targets.
- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives .
How can computational modeling guide structure-activity relationship (SAR) studies?
Q. Methodology
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Focus on tert-butyl group interactions with hydrophobic pockets .
- QSAR Models : Train ML algorithms (e.g., Random Forest) on bioactivity data from PubChem or ChEMBL to prioritize analogs .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Process Chemistry
- Flow Reactors : Continuous-flow systems reduce side reactions during reductive amination.
- Green Chemistry : Replace NaBH₄ with catalytic transfer hydrogenation (e.g., Hantzsch ester) .
How does the dihydrochloride salt form influence pharmacokinetic properties?
Q. Advanced Analysis
- Solubility-Permeability Balance : Salt form enhances aqueous solubility but may reduce passive diffusion. Use Caco-2 cell assays to quantify apparent permeability (Papp) .
- Salt Disproportionation : Monitor pH-dependent dissociation in simulated gastric fluid (pH 1.2) .
What are the best practices for handling and storage to ensure compound integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
